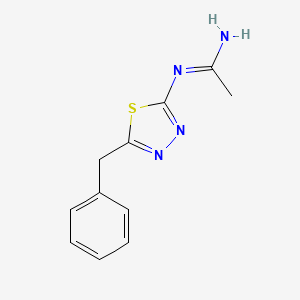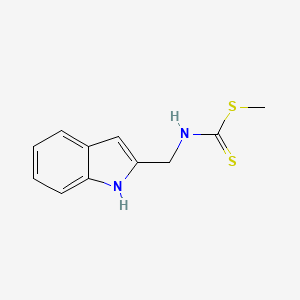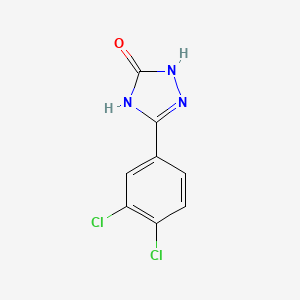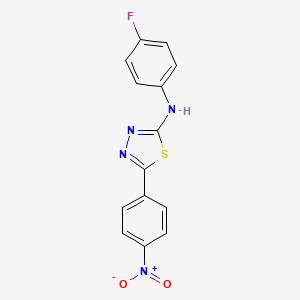
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with acetimidamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
科学研究应用
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound’s unique chemical structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . For example, it may inhibit the activity of certain kinases or interfere with the function of specific proteins involved in cell cycle regulation.
相似化合物的比较
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-(5-Benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has been studied as a sorafenib analog with potent anticancer activity.
N-(5-Dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide: This derivative has shown excellent insecticidal activity.
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of thiadiazole derivatives.
属性
分子式 |
C11H12N4S |
|---|---|
分子量 |
232.31 g/mol |
IUPAC 名称 |
N'-(5-benzyl-1,3,4-thiadiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H12N4S/c1-8(12)13-11-15-14-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15) |
InChI 键 |
GGUMDUIFCXWLHY-UHFFFAOYSA-N |
手性 SMILES |
C/C(=N\C1=NN=C(S1)CC2=CC=CC=C2)/N |
规范 SMILES |
CC(=NC1=NN=C(S1)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)

![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)




![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)


